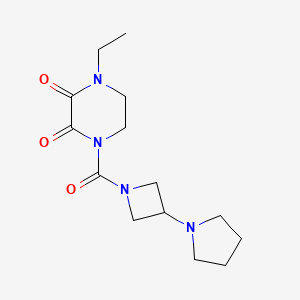
1-Ethyl-4-(3-pyrrolidin-1-ylazetidine-1-carbonyl)piperazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-(3-pyrrolidin-1-ylazetidine-1-carbonyl)piperazine-2,3-dione, commonly referred to as Etazolate, is a pharmacological compound that has been extensively researched for its potential therapeutic applications. Etazolate belongs to the class of pyrrolidinylazetidinylpiperazines and has been found to have a range of biochemical and physiological effects. In
作用機序
The exact mechanism of action of Etazolate is not fully understood. However, it is believed to act on the GABAergic and glutamatergic neurotransmitter systems. Etazolate has been found to enhance the release of GABA, which is an inhibitory neurotransmitter, and modulate the activity of glutamate, which is an excitatory neurotransmitter. This modulation of neurotransmitter activity is believed to be responsible for the anxiolytic, antidepressant, and cognitive-enhancing effects of Etazolate.
Biochemical and Physiological Effects:
Etazolate has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays an important role in neuronal survival and synaptic plasticity. Etazolate has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in neuroinflammation.
実験室実験の利点と制限
Etazolate has several advantages for lab experiments. It has been found to have a good safety profile and low toxicity. It is also relatively easy to synthesize, which makes it accessible for research purposes. However, there are some limitations to using Etazolate in lab experiments. It has a short half-life, which may limit its efficacy in some applications. It also has poor solubility in water, which may make it difficult to administer in some experimental settings.
将来の方向性
There are several future directions for research on Etazolate. One area of interest is its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Etazolate has been found to have neuroprotective effects and may have the potential to slow down the progression of these diseases. Another area of interest is its potential applications in the treatment of anxiety disorders and depression. Etazolate has been found to have anxiolytic and antidepressant effects and may have the potential to be a novel treatment for these disorders. Finally, further research is needed to fully understand the mechanism of action of Etazolate and its potential applications in other neurological and psychiatric disorders.
合成法
Etazolate can be synthesized through a multi-step process that involves the reaction of 1-ethylpiperazine-2,3-dione with pyrrolidine, followed by the reaction with ethyl chloroformate and azetidine-1-carbonyl chloride. The final product is obtained through purification and isolation techniques.
科学的研究の応用
Etazolate has been extensively researched for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to have anxiolytic, antidepressant, and cognitive-enhancing effects. Etazolate has been shown to improve memory and learning in animal models of Alzheimer's disease and traumatic brain injury. It has also been found to have potential applications in the treatment of anxiety disorders, depression, and schizophrenia.
特性
IUPAC Name |
1-ethyl-4-(3-pyrrolidin-1-ylazetidine-1-carbonyl)piperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-2-15-7-8-18(13(20)12(15)19)14(21)17-9-11(10-17)16-5-3-4-6-16/h11H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDGKUWHGAGMQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CC(C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]piperazine-2,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

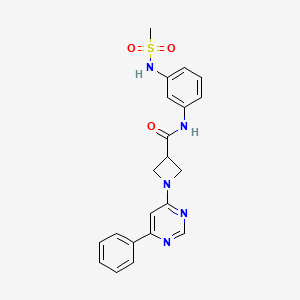

![6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2590892.png)
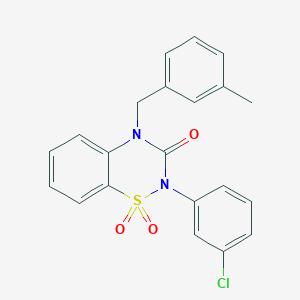

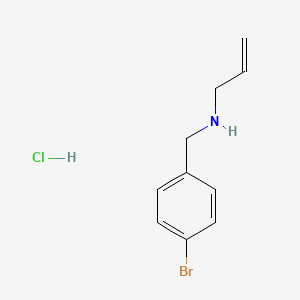
![N-[Cyclopropyl-[4-(2-methylpropyl)phenyl]methyl]prop-2-enamide](/img/structure/B2590898.png)
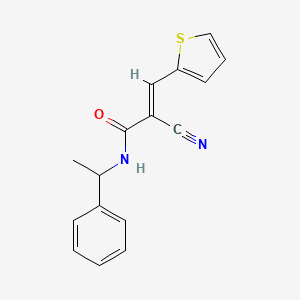
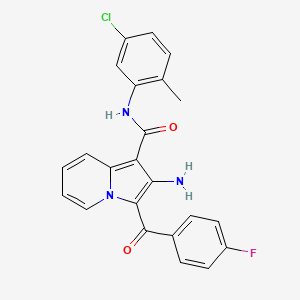
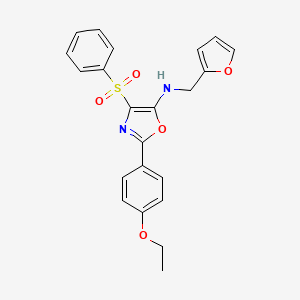
![5-(4-isopropylphenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2590902.png)
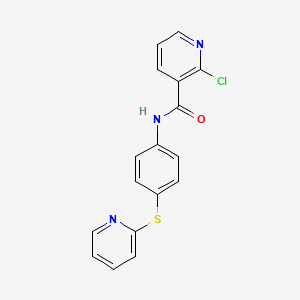
![N-(2,3-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2590905.png)
